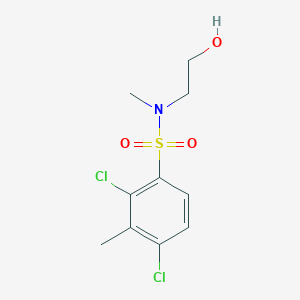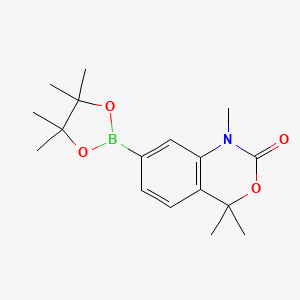![molecular formula C14H10BNO3 B13984723 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile is a member of the benzoxaborole class of compounds. It is known for its role as a phosphodiesterase 4 (PDE4) inhibitor and has been studied for its potential therapeutic benefits in treating skin conditions such as psoriasis and atopic dermatitis .
准备方法
The synthesis of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile typically involves the reaction of 5-hydroxy-1,3-dihydro-2,1-benzoxaborole with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
化学反应分析
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxaborole moiety.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other benzoxaborole derivatives.
Biology: The compound is studied for its inhibitory effects on PDE4, which plays a role in inflammatory processes.
Medicine: It has shown potential in treating skin conditions like psoriasis and atopic dermatitis by reducing inflammation.
作用机制
The mechanism of action of 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile involves the inhibition of PDE4. By inhibiting PDE4, the compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17). The inhibition of these cytokines helps to alleviate inflammation and improve skin conditions .
相似化合物的比较
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile can be compared with other similar compounds such as:
- 2-Ethoxy-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinonitrile
- 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-(2-isopropoxyethoxy)nicotinonitrile
- 5-Chloro-6-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-2-((4-oxopentyl)oxy)nicotinonitrile
These compounds share a similar benzoxaborole core structure but differ in their substituents, which can affect their affinity for PDE4 and their overall biological activity. The unique structure of this compound allows it to effectively inhibit PDE4 and reduce inflammation .
属性
分子式 |
C14H10BNO3 |
|---|---|
分子量 |
251.05 g/mol |
IUPAC 名称 |
4-[(1-hydroxy-3H-2,1-benzoxaborol-4-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-4-6-11(7-5-10)19-14-3-1-2-13-12(14)9-18-15(13)17/h1-7,17H,9H2 |
InChI 键 |
JHCANABFXFFJEV-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C(=CC=C2)OC3=CC=C(C=C3)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)

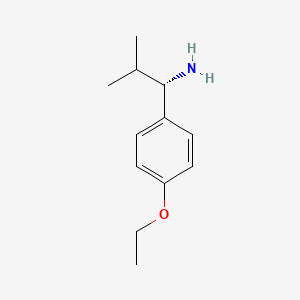

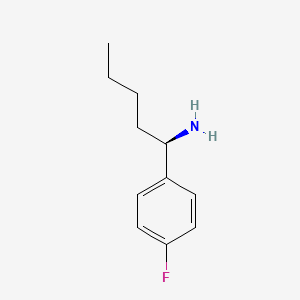
![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
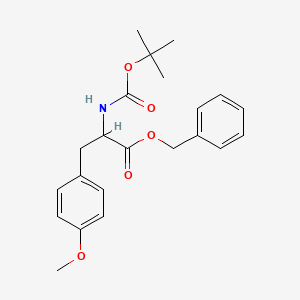
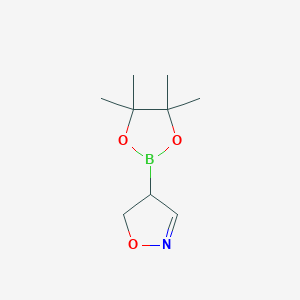
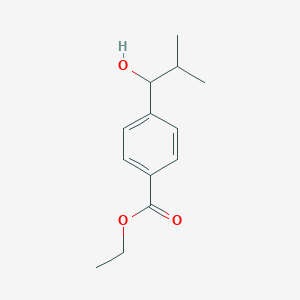
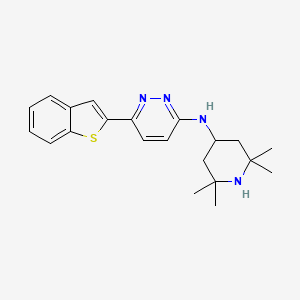
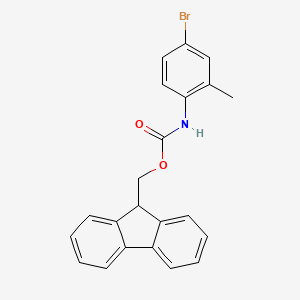
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
